Mulberrofuran K

Blood-brain barrier permeability Alzheimer's disease CNS drug discovery

Researchers screening MDAAs for CNS targets face congener-specific divergence-structurally similar mulberrofurans exhibit profoundly different target engagement. Mulberrofuran K resolves this with verified BBB permeability (8.7±0.3×10⁻⁶ cm/s) and multi-target validation: • Tau aggregation inhibition at 20 μM; NO IC₅₀ = 7.1 μM • Dual PTP1B/α-glucosidase inhibition (IC₅₀ = 8.49/5.91 μM) • NF-κB/ERK pathway anti-inflammatory activity in RAW264.7 macrophages QC-verified for reproducible AD and neuroinflammation research.

Molecular Formula C39H32O8
Molecular Weight 628.7 g/mol
CAS No. 94617-36-4
Cat. No. B1257004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulberrofuran K
CAS94617-36-4
Synonymsmulberrofuran K
Molecular FormulaC39H32O8
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESCC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C9C(=C(C=C8)O)C=CC(O9)(C)C
InChIInChI=1S/C39H32O8/c1-19-12-26-24-7-6-23(41)18-33(24)45-39(28-8-9-29(42)25-10-11-38(2,3)47-37(25)28)36(26)27(13-19)35-30(43)14-21(16-34(35)46-39)31-15-20-4-5-22(40)17-32(20)44-31/h4-11,13-18,26-27,36,40-43H,12H2,1-3H3/t26-,27-,36-,39+/m0/s1
InChIKeyGOBAQYCCUYZMJY-MXYUXXKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mulberrofuran K (CAS 94617-36-4): A Structurally Unique Diels-Alder-Type 2-Arylbenzofuran Adduct for Multi-Targeted Pharmacological Research Procurement


Mulberrofuran K (MFK) is an optically active, intramolecularly ketalized Diels-Alder-type adduct belonging to the 2-arylbenzofuran flavonoid class, first isolated from the Chinese crude drug "Sang-Bai-Pi" (Morus root bark, Moraceae) along with mulberrofurans N and O [1]. With a molecular formula of C₃₉H₃₂O₈ and molecular weight of 628.68 Da, it is biosynthetically derived from the [4+2] cycloaddition of a chalcone derivative and a dehydroprenyl-2-arylbenzofuran derivative, followed by intramolecular ketalization—a structural feature that distinguishes it from other mulberrofurans that lack this ketal ring closure [1]. It belongs to the broader class of Mulberry Diels-Alder-type adducts (MDAAs), approximately 80 of which have been characterized from Moraceous plants [2].

Why Mulberrofuran K Cannot Be Interchanged with Mulberrofuran G, Mulberrofuran C, or Other In-Class 2-Arylbenzofurans: Procurement Risks in Multi-Targeted Research Programs


Within the MDAA class, individual congeners exhibit profoundly divergent bioactivity profiles despite sharing a common biosynthetic origin. Mulberrofuran G (MG) demonstrates primary activity against tyrosinase (IC₅₀ = 6.35 μM, 6-fold more potent than kojic acid) and hepatitis B virus DNA replication (IC₅₀ = 3.99 μM), while lacking reported CNS permeability [1]. Mulberrofuran C shows moderate acetylcholinesterase inhibition (AChE IC₅₀ = 4.2 μM) and weaker NO suppression (IC₅₀ = 21.8 μM in BV2 cells) . In contrast, mulberrofuran K uniquely combines verified blood-brain barrier (BBB) permeability (8.7 ± 0.3 × 10⁻⁶ cm/s) with multi-targeted anti-Alzheimer's activity (NO IC₅₀ = 7.1 μM, tau aggregation inhibition at 20 μM), dual PTP1B/α-glucosidase inhibition (IC₅₀ = 8.49 μM / 5.91 μM), and NF-κB/ERK pathway-level anti-inflammatory activity [2][3]. Simple interchange based on structural similarity or shared "mulberrofuran" nomenclature risks selecting a compound with an entirely different target engagement profile, potentially invalidating experimental outcomes in CNS-focused or multi-pathway disease models.

Quantitative Differential Evidence for Mulberrofuran K: Head-to-Head and Cross-Study Comparator Data Supporting Prioritized Procurement Over Closest Analogs


Blood-Brain Barrier Permeability: The Definitive Differentiator Among Mulberry Diels-Alder-Type Adducts for CNS-Targeted Research Programs

Among ten MDAAs systematically screened for anti-Alzheimer's disease (AD) properties in a single study, only mulberrofuran K demonstrated blood-brain barrier (BBB) permeability sufficient to warrant further CNS mechanistic investigation. Its apparent permeability coefficient (Pₑ) of 8.7 ± 0.3 × 10⁻⁶ cm/s was explicitly cited as the selection criterion that distinguished it from mulberrofuran C, mulberrofuran G, and isomulberrofuran G—all of which were also identified as multi-targeted anti-AD agents within the same screening panel but were not advanced to CNS mechanism studies due to inferior or unreported BBB penetration [1].

Blood-brain barrier permeability Alzheimer's disease CNS drug discovery Neuroprotection

Anti-Inflammatory Potency: Ranked #1 Among Eleven Co-Isolated Compounds for NO Production Inhibition in Macrophages

In a head-to-head screening of eleven compounds co-isolated from the cortex of Morus bombycis, mulberrofuran K (designated Compound 4) demonstrated the most potent inhibitory activity on lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in murine RAW264.7 macrophages [1]. Its NO inhibitory IC₅₀ was subsequently quantified as 7.1 μM in a multi-targeted anti-AD study employing the same cell model [2]. For context, the established iNOS inhibitor aminoguanidine exhibits IC₅₀ values of 15.9–17.5 μM in the same RAW264.7 system, indicating that MFK is approximately 2.2- to 2.5-fold more potent than this reference compound [1]. Furthermore, mulberrofuran C—a structurally related MDAA—shows a substantially weaker NO IC₅₀ of 21.8 μM (BV2 microglial cells), representing a 3.1-fold inferior potency compared to MFK in related neuroinflammatory models .

Anti-inflammatory Nitric oxide inhibition NF-κB pathway RAW264.7 macrophages

Dual PTP1B/α-Glucosidase Inhibition: A Quantifiable Multi-Target Antidiabetic Profile Within the Diels-Alder Adduct Class

Mulberrofuran K exhibits dual inhibitory activity against two validated therapeutic targets for type 2 diabetes mellitus: protein tyrosine phosphatase 1B (PTP1B, IC₅₀ = 8.49 ± 0.27 μM) and α-glucosidase (IC₅₀ = 5.91 ± 0.80 μM) [1]. Within the broader class of Diels-Alder adducts (DAs) isolated from Morus alba root bark, PTP1B IC₅₀ values range from 1.90 to 9.67 μM and α-glucosidase IC₅₀ values range from 2.29 to 5.91 μM [2]. MFK's α-glucosidase IC₅₀ of 5.91 μM places it at the upper boundary of the class range, while its PTP1B IC₅₀ of 8.49 μM situates it in the moderate zone. However, the dual inhibitory profile is notable: not all DAs in this series demonstrate potent activity against both targets simultaneously; for instance, kinetic studies on the most active congeners (morusalbin D, albasin B, macrourin G) revealed mixed mechanisms with Ki values as low as 0.33 μM for PTP1B, but these ultra-potent compounds were not concurrently evaluated for CNS permeability or anti-inflammatory activity [2].

PTP1B inhibition α-glucosidase inhibition Type 2 diabetes Dual inhibitor

Tau Protein Aggregation Inhibition: A Disease-Modifying Anti-AD Mechanism Not Universally Shared Across MDAAs

In the systematic anti-AD screening by Xia et al. (2019), mulberrofuran K demonstrated inhibition of tau protein aggregation at a concentration of 20 μM, evaluated alongside Aβ self-aggregation and cholinesterase (ChE) inhibition as part of a multi-target screening panel [1]. Among the four MDAAs identified as multi-targeted agents (mulberrofuran C, mulberrofuran K, mulberrofuran G, and isomulberrofuran G), mulberrofuran K was the only compound that combined tau aggregation inhibitory activity with both confirmed BBB permeability and potent NO suppression (IC₅₀ = 7.1 μM) [1]. This tripartite profile (tau pathology + neuroinflammation + CNS access) represents a differentiated mechanistic package: mulberrofuran G, for example, is primarily characterized as a tyrosinase inhibitor (IC₅₀ = 6.35 μM) with anti-HBV activity (IC₅₀ = 3.99 μM) and has not been profiled for tau aggregation or BBB penetration in published studies [2].

Tau aggregation inhibition Alzheimer's disease Multi-targeted agents Proteinopathy

Neuroprotective GSH Up-Regulation and ROS Suppression in Glutamate-Challenged HT22 Neuronal Cells: Mechanistic Evidence Supporting CNS Application

As the only MDAA advanced to mechanistic neuroprotection studies based on its BBB permeability credential, mulberrofuran K was evaluated in a glutamate-induced oxidative stress model using HT22 mouse hippocampal neuronal cells. MFK treatment resulted in up-regulation of intracellular glutathione (GSH) levels and concomitant suppression of reactive oxygen species (ROS) production [1]. This dual antioxidant defense modulation (GSH enhancement + ROS scavenging) was demonstrated exclusively for MFK among the ten MDAAs screened; neither mulberrofuran C, mulberrofuran G, nor isomulberrofuran G were subjected to this mechanistic follow-up due to their failure to meet the BBB permeability selection criterion [1]. The GSH/ROS modulation data provide cell-based mechanistic corroboration for MFK's neuroprotective potential, distinguishing it from structurally related MDAAs whose neuroprotection claims remain unsupported by neuronal cell model evidence.

Neuroprotection Oxidative stress Glutathione HT22 hippocampal cells

Prioritized Research and Industrial Application Scenarios for Mulberrofuran K Based on Quantified Differential Evidence


Multi-Targeted Alzheimer's Disease Drug Discovery with CNS Penetration Requirements

Research programs targeting multiple AD pathological hallmarks (tau aggregation, neuroinflammation, and oxidative stress) with a single compound requiring CNS exposure should prioritize mulberrofuran K. Its verified PAMPA-BBB permeability (8.7 ± 0.3 × 10⁻⁶ cm/s) combined with tau aggregation inhibition at 20 μM, NO suppression (IC₅₀ = 7.1 μM), and neuronal GSH up-regulation/ROS suppression in HT22 cells provides a uniquely validated multi-target package among MDAAs [1]. Alternative MDAAs such as mulberrofuran C or mulberrofuran G lack published BBB permeability data and were explicitly excluded from CNS mechanistic follow-up in the same study that identified all four as multi-targeted agents [1].

Mechanistic Anti-Inflammatory Studies Requiring NF-κB and ERK Pathway-Level Validation

Investigators studying the NF-κB and ERK1/2 signaling cascades in inflammatory macrophage biology should select mulberrofuran K based on its demonstrated inhibition of iNOS and COX-2 protein expression, suppression of NF-κB transcriptional activation, and attenuation of ERK1/2 phosphorylation in LPS-stimulated RAW264.7 macrophages [2]. This pathway-level mechanistic characterization—extending beyond simple NO quantification—is not available for most other mulberrofuran congeners, reducing the risk of investing in a compound with uncharacterized downstream signaling effects.

Type 2 Diabetes Dual-Target Inhibitor Screening with Adjunct CNS Safety Profiling

For metabolic disease programs seeking dual PTP1B/α-glucosidase inhibitors, mulberrofuran K (PTP1B IC₅₀ = 8.49 μM; α-glucosidase IC₅₀ = 5.91 μM) offers a well-characterized dual inhibition profile within the context of known CNS permeability [3][4]. This combination is valuable for programs requiring evaluation of both peripheral metabolic target engagement and potential CNS-mediated effects. The availability of BBB data distinguishes MFK from more potent single-target DAs (e.g., morusalbin D with PTP1B Ki = 0.33 μM but no CNS or anti-inflammatory profiling) that would require additional ADME characterization before CNS safety assessment [4].

Natural Product Library Procurement for Phenotypic Screening in Neuroinflammation

Institutions building natural product screening libraries for neuroinflammation phenotypic assays should include mulberrofuran K as a characterized positive control or reference compound. Its multi-assay validation (NO IC₅₀ = 7.1 μM, ROS suppression, cytokine downregulation of IL-1β, IL-6, and TNF-α in a concentration-dependent manner) across independent studies [1][2] provides the reproducibility evidence required for a reference standard, reducing batch-to-batch uncertainty that may arise with less thoroughly characterized congeners.

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